molecular formula C7H7BF2O2S B1446499 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid CAS No. 1451392-37-2

2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

Cat. No. B1446499
CAS RN: 1451392-37-2
M. Wt: 204.01 g/mol
InChI Key: NEKZJMNHOSAZPI-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid is a chemical compound with the IUPAC name 2-(2,5-difluoro-4-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 286.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)8-6-10(16)11(19-5)7-9(8)15/h6-7H,1-5H3 . This code provides a specific description of the molecule’s structure.

It should be stored at a temperature of 2-8°C . The country of origin is CN and it is shipped at room temperature .

Scientific Research Applications

Catalytic Applications

2,4-Bis(trifluoromethyl)phenylboronic acid, a compound structurally related to 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid, has been identified as an effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalysis is significant for α-dipeptide synthesis, with the ortho-substituent playing a crucial role in preventing coordination of amines to the boron atom, thus accelerating amidation (Wang, Lu, & Ishihara, 2018).

Synthesis Applications

The synthesis of difluoromethyl ketones from Weinreb Amides and tandem addition/cyclization of o‐Alkynylaryl Weinreb Amides has been facilitated using [Difluoro(phenylsulfanyl)methyl]trimethylsilane. This compound, closely related to 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid, undergoes fluoride-induced nucleophilic addition to provide the corresponding difluoro(phenylsulfanyl)methyl ketones (Phetcharawetch et al., 2017).

Nanotechnology

In nanotechnology, phenyl boronic acids have been used to modify single-walled carbon nanotubes (SWNT). They function as binding ligands to pendant diols and aid in saccharide recognition. The aromatic ring also anchors hydrophilic polymer backbones to hydrophobic graphene or carbon nanotube surfaces, demonstrating a clear link between molecular structure and SWNT optical properties (Mu et al., 2012).

Environmental Applications

3,5-Bis(perfluorodecyl)phenylboronic acid, a derivative of phenylboronic acid, shows potential as a "green" catalyst for direct amide condensation reactions. This is due to its strong electron-withdrawing effect and immobility in the fluorous recyclable phase, indicating potential environmental applications (Ishihara, Kondo, & Yamamoto, 2001).

Membrane Science

In the field of membrane science, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers. These membranes show improved water flux and dye rejection, a property potentially related to the use of sulfonated derivatives in phenylboronic acids (Liu et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

(2,5-difluoro-4-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2S/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKZJMNHOSAZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)SC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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